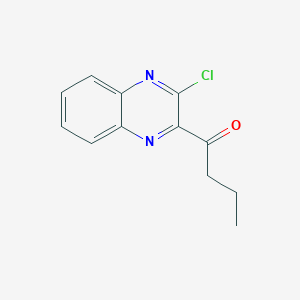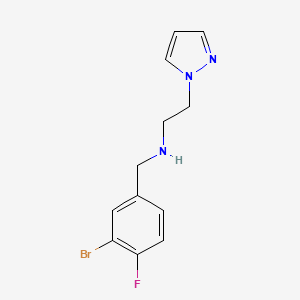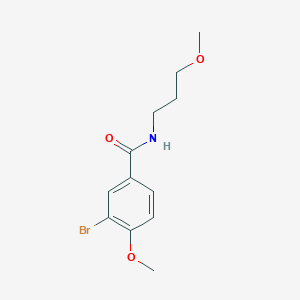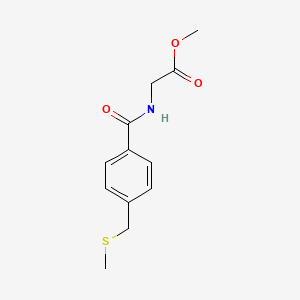
Methyl (4-((methylthio)methyl)benzoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-((methylthio)methyl)benzoyl)glycinate is an organic compound with the molecular formula C12H15NO3S It is a derivative of benzoic acid and contains a methylthio group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((methylthio)methyl)benzoyl)glycinate typically involves the reaction of 4-(methylthio)methylbenzoic acid with glycine methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Methyl (4-((methylthio)methyl)benzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (4-((methylthio)methyl)benzoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (4-((methylthio)methyl)benzoyl)glycinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the glycinate moiety.
4-(Methylthio)benzoyl chloride: Used as an intermediate in the synthesis of related compounds.
Methyl 4-(methylthio)phenylacetate: Another derivative with a similar methylthio group.
Uniqueness
Methyl (4-((methylthio)methyl)benzoyl)glycinate is unique due to the presence of both the methylthio and glycinate groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
methyl 2-[[4-(methylsulfanylmethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C12H15NO3S/c1-16-11(14)7-13-12(15)10-5-3-9(4-6-10)8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChIキー |
TXPWWFIPZCVBFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


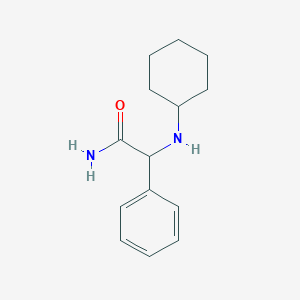
![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)
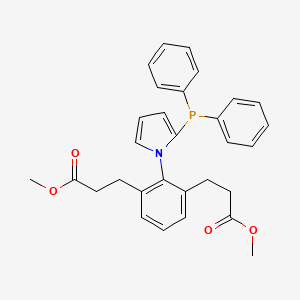


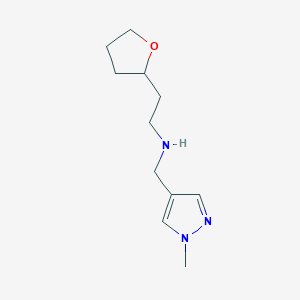

![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
